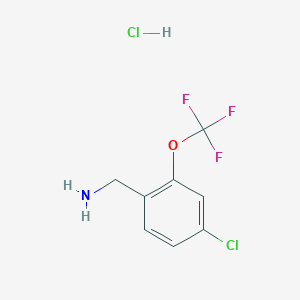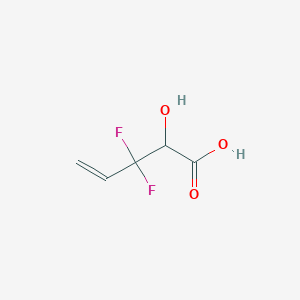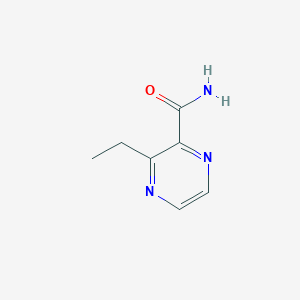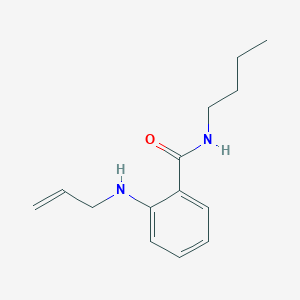
2-(Allylamino)-N-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)-N-butylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allylamino group and a butyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-N-butylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride, allylamine, and butylamine.
Formation of Benzamide Core: Benzoyl chloride reacts with butylamine to form N-butylbenzamide.
Introduction of Allylamino Group: The N-butylbenzamide is then reacted with allylamine under suitable conditions to introduce the allylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Allylamino)-N-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted benzamides or other derivatives.
Applications De Recherche Scientifique
2-(Allylamino)-N-butylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(Allylamino)-N-butylbenzamide involves its interaction with specific molecular targets. The allylamino group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Allylamino)-N-methylbenzamide: Similar structure but with a methyl group instead of a butyl group.
2-(Allylamino)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a butyl group.
2-(Allylamino)-N-propylbenzamide: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
2-(Allylamino)-N-butylbenzamide is unique due to the presence of the butyl group, which may impart specific physicochemical properties and biological activities. The length and branching of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
N-butyl-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C14H20N2O/c1-3-5-11-16-14(17)12-8-6-7-9-13(12)15-10-4-2/h4,6-9,15H,2-3,5,10-11H2,1H3,(H,16,17) |
Clé InChI |
ULZACASVIQQGSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=CC=C1NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


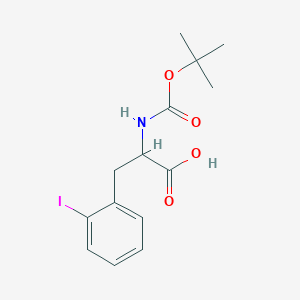
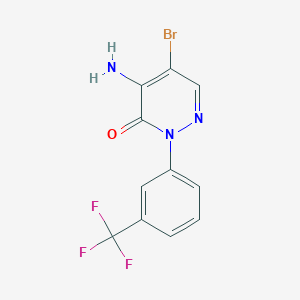
![2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13096663.png)

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
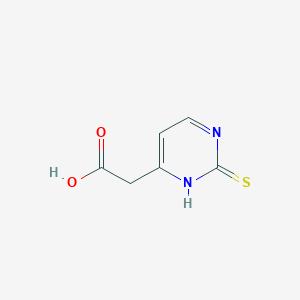



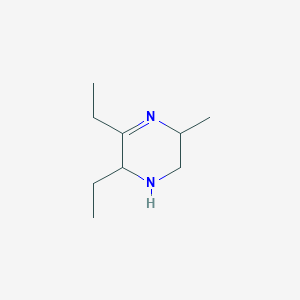
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13096732.png)
